

Spectroscopic Data of (Z)-2-bromo-2-butene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-BROMO-2-BUTENE**

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This guide provides a comprehensive overview of the spectroscopic data for **(Z)-2-bromo-2-butene**, tailored for researchers, scientists, and professionals in drug development. It includes key spectroscopic data, detailed experimental protocols, and a logical workflow for isomeric differentiation.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **(Z)-2-bromo-2-butene**. Data for the **(E)-isomer** is also provided for comparative purposes, as these isomers are often present together in mixtures.

Table 1: ¹H NMR Spectroscopic Data

Compound	Chemical Shift (δ) [ppm]	Multiplicity	Assignment
(Z)-2-bromo-2-butene	~5.5-6.0	Quartet (q)	=CH-
~2.0-2.5	Singlet (s)	-C(Br)CH ₃	
~1.5-2.0	Doublet (d)	=CHCH ₃	
(E)-2-bromo-2-butene	~5.5-6.0	Quartet (q)	=CH-
~2.0-2.5	Singlet (s)	-C(Br)CH ₃	
~1.5-2.0	Doublet (d)	=CHCH ₃	

Note: The ^1H NMR spectra of (Z)- and (E)-**2-bromo-2-butene** are very similar in one-dimensional experiments, making unambiguous distinction difficult without further analysis like 2D NMR (NOESY).[\[1\]](#)

Table 2: ^{13}C NMR Spectroscopic Data

Compound	Chemical Shift (δ) [ppm]	Assignment
(Z)-2-bromo-2-butene	~12 (approx.)	=CHCH ₃
	~124 (approx.)	=CH-
(E)-2-bromo-2-butene	~17 (approx.)	=CHCH ₃
	~126 (approx.)	=CH-

Note: The chemical shifts are approximated based on data for analogous compounds like Z- and E-but-2-ene.[\[2\]](#) The bromine substituent will influence the exact chemical shifts.

Table 3: Infrared (IR) Spectroscopy Data

Compound	Wavenumber (cm ⁻¹)	Assignment
2-bromo-2-butene (mixture of isomers)	~2975-2860	C-H stretch (sp ³)
~3040-3010	=C-H stretch (sp ²)	
~1640-1645	C=C stretch	
~730-665	=C-H bend (Z-isomer)	
~980-960	=C-H bend (E-isomer)	
~650-550	C-Br stretch	

Note: The out-of-plane =C-H bending vibrations are often diagnostic for distinguishing between cis (Z) and trans (E) isomers in alkenes.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 4: Mass Spectrometry Data

Compound	m/z	Relative Intensity	Assignment
2-bromo-2-butene	134/136	Varies	[M] ⁺ (Molecular ion peak, showing bromine isotope pattern)
55	High	[C ₄ H ₇] ⁺	
29	High	[C ₂ H ₅] ⁺	
27	High	[C ₂ H ₃] ⁺	

Note: The mass spectrum is characterized by the presence of the molecular ion peak as a doublet with approximately equal intensity, which is characteristic of a compound containing one bromine atom (79Br and 81Br isotopes).[\[5\]](#)[\[6\]](#)

Experimental Protocols

The following are general experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A small amount of the liquid (*Z*-**2-bromo-2-butene** sample is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
- 1H NMR Acquisition: The 1H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer.[\[7\]](#) Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton resonances.
- 13C NMR Acquisition: The 13C NMR spectrum is acquired on the same instrument. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.[\[8\]](#) A larger number of scans is usually required for 13C NMR due to the low natural abundance of the 13C isotope.[\[9\]](#)

- Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

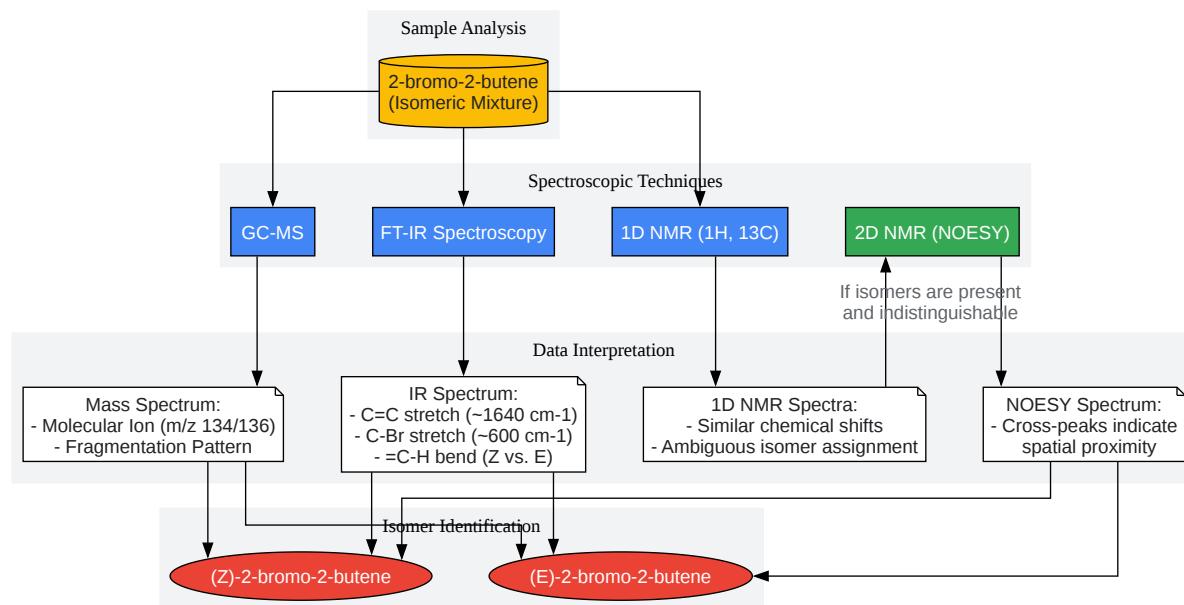
- Sample Preparation: For a neat liquid sample, a drop of (Z)-2-bromo-2-butene is placed between two KBr or NaCl plates to form a thin film.[10] Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the sample is placed directly onto the ATR crystal.[11][12]
- Background Spectrum: A background spectrum of the clean, empty sample holder (KBr/NaCl plates or ATR crystal) is recorded.
- Sample Spectrum Acquisition: The prepared sample is placed in the spectrometer, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[11] Multiple scans are averaged to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation of isomers and impurities.
- Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[13][14]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.[3]

Mandatory Visualization

The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of (Z)- and (E)-2-bromo-2-butene.



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Caption: Workflow for the spectroscopic identification of (Z)- and (E)-2-bromo-2-butene.

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References

- 1. Solved The (E)- and (Z)-isomers of 2-bromo-2-butene (C₄H₇Br) | Chegg.com [chegg.com]
- 2. ¹³C nmr spectrum of E-but-2-ene and Z-but-2-ene C₄H₈ CH₃CH=CHCH₃ analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C₁₃ ¹³C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. rroij.com [rroij.com]
- 4. infrared spectrum of E-but-2-ene and Z-but-2-ene C₄H₈ CH₃CH=CHCH₃ prominent wavenumbers cm⁻¹ detecting alkene functional groups present finger print for identification of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 2-Butene, 2-bromo- | C₄H₇Br | CID 5364387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromo-2-butene [webbook.nist.gov]
- 7. rsc.org [rsc.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. compoundchem.com [compoundchem.com]
- 10. researchgate.net [researchgate.net]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- To cite this document: BenchChem. [Spectroscopic Data of (Z)-2-bromo-2-butene: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089217#z-2-bromo-2-butene-spectroscopic-data]

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